molecular formula C15H13NO3 B1678049 Pranoprofen CAS No. 52549-17-4

Pranoprofen

Número de catálogo: B1678049
Número CAS: 52549-17-4
Peso molecular: 255.27 g/mol
Clave InChI: TVQZAMVBTVNYLA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pranoprofen es un fármaco antiinflamatorio no esteroideo (AINE) que se utiliza principalmente en oftalmología. Es eficaz en el tratamiento de afecciones inflamatorias no infecciosas como la blefaritis y la conjuntivitis. Además, se utiliza en el postoperatorio para controlar la inflamación .

Aplicaciones Científicas De Investigación

Pranoprofen is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its anti-inflammatory and analgesic effects in various medical applications . Research suggests it is a safe treatment option in ophthalmology .

Scientific Research Applications

Ophthalmology

  • Corneal Alkali Burns: this compound can mitigate the inflammatory response in corneal alkali burns by reducing the expression levels of NLRP3 and IL-1β in the early stages of injury. Studies on mice with induced corneal alkali burns showed that topical treatment with this compound eye drops resulted in less corneal opacity and neovascularization compared to saline treatment . Histological examination revealed that the this compound group had less corneal structure disorder and better corneal epithelium continuity. Real-time RT-PCR and Western blot analyses indicated that the this compound group expressed lower levels of NLRP3, IL-1β, and MMP-13 mRNA and protein in corneal tissue .
  • Allergic Conjunctivitis: this compound is effective in treating chronic allergic conjunctivitis . A study comparing 0.1% fluorometholone and 0.1% this compound eye drops found both to be effective, with patients receiving either treatment showing improvement .
  • Pterygium: Topical this compound can reduce the expression of vascular endothelial growth factor (VEGF) and cyclo-oxygenase-2 (COX-2) in primary pterygium . A study involving 120 patients with primary pterygium found that those treated with topical this compound 0.1% four times daily for 4 weeks showed a significant reduction in VEGF and COX-2 expression in pterygial vascular endothelial cells compared to those treated with fluorometholone or no treatment .
  • Post-Strabismus Surgery Inflammation: this compound 0.1% is as effective as diclofenac sodium 0.1% in reducing inflammation and pain following strabismus surgery . A study comparing the two treatments found no significant difference in postoperative inflammation measurements, such as discomfort, chemosis, secretion, conjunctival hyperemia, and conjunctival gap size .
  • Cataract Surgery: Preoperative administration of this compound can reduce pain during sequential second-eye cataract surgery .
  • Ocular Drug Delivery: this compound is being explored in ocular drug delivery systems . Studies utilizing microemulsions and niosomes to deliver this compound have shown enhanced drug permeation and reduced ocular irritation, suggesting potential for improved bioavailability and targeted drug delivery in the eye .

Data Table: this compound Applications in Ophthalmology

ApplicationDosage/ConcentrationFrequency/DurationKey Findings
Corneal Alkali Burns0.1% eye dropsTopical treatmentAlleviates inflammatory response by inhibiting NLRP3 and IL-1β expression, reducing corneal epithelial damage .
Chronic Allergic Conjunctivitis0.1% eye dropsFour times daily for 4 weeksEffective in treating chronic allergic conjunctivitis .
Primary Pterygium0.1% eye dropsFour times daily for 4 weeksReduces VEGF and COX-2 expression in pterygial vascular endothelial cells, potentially reducing postoperative recurrence .
Post-Strabismus Surgery0.1%Topical applicationAs effective as diclofenac sodium 0.1% in reducing inflammation and pain .
Cataract SurgeryNot specifiedPreoperative administrationReduces pain during sequential second-eye cataract surgery .
Ocular Drug DeliveryVariousTopical applicationEnhanced drug permeation and reduced ocular irritation with microemulsions and niosomes, suggesting potential for improved bioavailability and targeted drug delivery in the eye .

Case Studies

While specific detailed case studies were not available in the search results, the studies included provide evidence for the applications of this compound:

  • Corneal Alkali Burns: A study used a mouse model to demonstrate the therapeutic effects and mechanism of this compound in corneal alkali burns. Mice treated with this compound showed reduced corneal opacity and neovascularization, along with decreased expression of inflammatory markers .
  • Primary Pterygium: A prospective, randomized study on 120 patients with primary pterygium showed that topical this compound 0.1% reduced the expression of VEGF and COX-2, suggesting its therapeutic potential in reducing postoperative recurrence .
  • Strabismus Surgery: A randomized study on 40 patients undergoing strabismus surgery indicated that this compound 0.1% is as effective as diclofenac sodium 0.1% in reducing postoperative inflammation and pain .

Mecanismo De Acción

Pranoprofen ejerce sus efectos inhibiendo la síntesis de prostaglandinas inflamatorias. Las prostaglandinas son lípidos que se producen en el sitio de la lesión o daño, causando inflamación. Al bloquear su formación, el this compound reduce la inflamación y el dolor. Los principales objetivos moleculares son las enzimas involucradas en la síntesis de prostaglandinas .

Análisis Bioquímico

Biochemical Properties

Pranoprofen, as an NSAID, plays a significant role in biochemical reactions. It functions by inhibiting the release of prostaglandins, which are key mediators of inflammation . This inhibition is achieved through the disruption of the arachidonic acid metabolic pathway .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly those involved in inflammatory responses. For instance, it has been found to reduce inflammation and pain in human corneal epithelial cells . It achieves this by inhibiting the synthesis and release of prostaglandins, thereby reducing inflammation and associated symptoms .

Molecular Mechanism

The molecular mechanism of this compound primarily involves the inhibition of cyclooxygenase (COX), an enzyme that catalyzes the formation of prostaglandins from arachidonic acid . By inhibiting COX, this compound prevents the formation of these inflammatory mediators, thereby exerting its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to reduce perceived pain during second-eye cataract surgery, especially when administered preoperatively . This effect was particularly pronounced when surgeries were performed with 1-week and 6-week intervals, suggesting that this compound has both immediate and long-term effects on cellular function .

Dosage Effects in Animal Models

Lower doses are typically sufficient for anti-inflammatory effects, while higher doses may lead to adverse effects .

Metabolic Pathways

This compound is involved in the arachidonic acid metabolic pathway, where it inhibits the enzyme COX. This prevents the conversion of arachidonic acid to prostaglandins, thereby exerting its anti-inflammatory effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de pranoprofen implica varios pasos. Un método incluye mezclar metanol y sodio metálico, agregar un compuesto específico y agitar para que ocurra una reacción y obtener un compuesto intermedio. Este intermedio se mezcla luego con diclorometano, se enfría y se hace reaccionar con trietilamina y cloruro de trimetilbencilamonio. Se agrega gota a gota una solución de cloruro de sulfonilo, seguido de la eliminación del solvente, y reacciones adicionales con ácido acético glacial y ácido clorhídrico concentrado. La solución de reacción se agrega luego a agua glacial y se ajusta el pH para obtener un producto bruto. Este producto se purifica aún más por cristalización .

Métodos de producción industrial

Los métodos de producción industrial de this compound tienen como objetivo mejorar el rendimiento y la pureza. Estos métodos a menudo implican optimizar las condiciones de reacción, utilizando reactivos específicos como cloruro de p-toluensulfonilo, anhídrido metanosulfónico y anhídrido trifluorometanosulfónico para reducir los subproductos y las impurezas .

Análisis De Reacciones Químicas

Tipos de reacciones

Pranoprofen experimenta diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Comparación Con Compuestos Similares

Pranoprofen pertenece a la clase de ácidos 2-arilpropiónicos, comúnmente conocidos como profenos. Los compuestos similares incluyen:

    Ibuprofeno: Ampliamente utilizado para el alivio del dolor y la inflamación.

    Ketoprofeno: Eficaz en el tratamiento de la artritis y otras afecciones inflamatorias.

    Naproxeno: Conocido por sus efectos antiinflamatorios de larga duración.

Unicidad

This compound es único en su aplicación específica en oftalmología, particularmente para el tratamiento de la inflamación ocular y el cuidado postoperatorio. Su eficacia y perfil de seguridad lo convierten en una opción preferida para estas afecciones .

Actividad Biológica

Pranoprofen is a non-steroidal anti-inflammatory drug (NSAID), primarily used in ophthalmology for its anti-inflammatory properties. It is known for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins, thereby reducing inflammation and pain. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and recent research findings.

This compound functions by inhibiting both COX-1 and COX-2 enzymes. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation. The drug's dual action on COX enzymes is significant because:

  • COX-1 : Involved in the production of prostaglandins that protect the gastric lining and regulate platelet aggregation.
  • COX-2 : Induced during inflammatory processes, leading to increased levels of pro-inflammatory prostaglandins.

The suppression of these enzymes results in reduced inflammation and pain at the site of application .

Therapeutic Applications

This compound is primarily used in the treatment of:

  • Ocular Inflammation : Effective for conditions such as blepharitis and post-operative inflammation following cataract surgery.
  • Topical Applications : Its formulation allows for localized treatment with minimal systemic absorption, reducing potential side effects .

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

Case Study Insights

  • Efficacy in Pterygium Treatment :
    • A study evaluated the effect of 0.1% this compound on vascular endothelial growth factor (VEGF) and COX-2 expression in patients with primary pterygium. Results showed a significant reduction in VEGF and COX-2 levels, indicating its potential for reducing postoperative recurrence .
  • Transdermal Delivery Systems :
    • Research has focused on enhancing this compound delivery through nanostructured lipid carriers (NLCs). These systems demonstrated improved permeation across various mucosal tissues, suggesting a promising avenue for localized inflammation treatment without systemic effects .
  • Nanoparticle Formulations :
    • Studies on this compound-loaded nanoparticles indicated sustained release and effective anti-inflammatory responses in animal models. This formulation showed reduced cytotoxicity compared to pure this compound, highlighting its safety and efficacy for ophthalmic use .

Data Tables

The following tables summarize key findings from recent studies on this compound:

StudyObjectiveKey Findings
Evaluate effects on VEGF/COX-2Significant reduction in VEGF and COX-2 expression post-treatment
Assess transdermal deliveryEnhanced permeation across mucosal tissues with NLCs
Test nanoparticle formulationSustained release with reduced cytotoxicity; effective anti-inflammatory response

Propiedades

IUPAC Name

2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-9(15(17)18)10-4-5-13-12(7-10)8-11-3-2-6-16-14(11)19-13/h2-7,9H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQZAMVBTVNYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023497
Record name Pranoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52549-17-4
Record name (±)-Pranoprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52549-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pranoprofen [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052549174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pranoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13514
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name pranoprofen
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759832
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pranoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRANOPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R7O1ET613
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pranoprofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041996
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A Grignard reagent is prepared from 0.31 g of metallic magnesium and 2.9 g of 7-(1-bromoethyl)-5H-[1]benzopyrano[2,3-b]pyridine in 10 ml of anhydrous tetrahydrofuran. To the Grignard reagent is added a large excess of dry ice. The mixture is allowed to stand overnight, and then poured into diluted hydrochloric acid. The precipitate is filtered off, and added to an aqueous sodium bicarbonate solution. An insoluble material is removed by filtration, and the filtrate is made acid with acetic acid. The resulting white crystals are collected and recrystallized from aqueous dioxane to give 2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid melting at 182.5°-183.5°C.
Quantity
0.31 g
Type
reactant
Reaction Step One
Name
7-(1-bromoethyl)-5H-[1]benzopyrano[2,3-b]pyridine
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4.75 g of 2-(5-oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid is dissolved in a solution of 0.88 g of sodium hydroxide in 25 ml of water. To the solution are added 5 g of sodium borohydride and a small amount of toluene, and the mixture is heated under reflux for 3 hours. The reaction mixture is adjusted to pH 3 by adding concentrated hydrochloric acid under ice cooling. The resulting crystalline precipitate is filtered off, washed with water, and recrystallized from aqueous dioxane to give 2.5 g of 2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid as white needles melting at 182.5°-183.5°C.
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

2.5 g of 2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)acrylic acid is dissolved in 20 ml of 0.5 N aqueous sodium hydroxide soution, and 1 g of Raney nickel is added. The solution is stirred in a hydrogen stream at ordinary pressure and temperature until absorption of 230 ml of hydrogen is attained. The Raney nickel is removed by filtration, and the filtrate is neutralized with hydrochloric acid. The resulting crystalline precipitate is filtered off, washed with water, and recrystallized from aqueous dioxane to give 1.8 g of 2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid melting at 183°-184°C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 2.9 g of 2-chloro-2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid, 40 ml of 0.5 N aqueous sodium hydroxide solution and 1 g of Raney nickel is stirred in a hydrogen stream at ordinary pressure and temperature, until absorption of 230 ml of hydrogen is attained. The RAney nickel is then filtered off, and the filtrate is neutralized with hydrochloric acid. The crystalline precipitate is filtered off, washed with water, and recrystallized from aqueous dioxane to give 1.5 g of 2-(5H-[1]benzopyrano-[2,3-b]pyridin-7-yl)propionic acid melting at 183°-184°C.
Name
2-chloro-2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pranoprofen
Reactant of Route 2
Pranoprofen
Reactant of Route 3
Pranoprofen
Reactant of Route 4
Pranoprofen
Reactant of Route 5
Pranoprofen
Reactant of Route 6
Reactant of Route 6
Pranoprofen
Customer
Q & A

Q1: What is the primary mechanism of action of Pranoprofen?

A1: this compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting prostaglandin (PG) biosynthesis [, ]. It achieves this by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for PG production at inflammation sites [].

Q2: Does this compound have any effect on leukotrienes?

A2: Research suggests that this compound does not increase the lipoxygenase metabolism of arachidonic acid, indicating that it does not significantly affect leukotriene production [].

Q3: How does this compound's effect on PGs differ from other NSAIDs like Indomethacin?

A3: While both this compound and Indomethacin inhibit PG synthesis, this compound demonstrates a less potent reduction in gastric mucosal PG levels compared to Indomethacin at equivalent anti-inflammatory doses. This difference may contribute to this compound's lower ulcerogenic potential [].

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound.

Q5: Are there any details about this compound's spectroscopic characteristics?

A5: The provided research primarily focuses on this compound's pharmacological properties and does not delve into detailed spectroscopic data analysis.

Q6: Are there species differences in this compound metabolism?

A7: Yes, significant species differences exist in this compound metabolism. While glucuronidation is the dominant pathway in rats, guinea pigs, and rabbits, mice exhibit a preference for glucosidation, especially at lower doses [, ].

Q7: Is there stereoselectivity in this compound metabolism?

A8: Research indicates stereoselective conjugation, particularly in the glucosidation pathway, where S(+)-pranoprofen shows a higher affinity for glucosidation compared to the R(-)-enantiomer [].

Q8: How does age affect this compound pharmacokinetics?

A9: Studies show that elderly individuals exhibit a longer elimination half-life, lower plasma clearance, and greater area under the curve (AUC) for this compound compared to younger individuals, indicating altered pharmacokinetics with age [].

Q9: Does co-administration with other drugs affect this compound pharmacokinetics?

A10: Yes, co-administration with certain drugs can alter this compound pharmacokinetics. For example, probenecid, a uricosuric agent, reduces this compound clearance and excretion by inhibiting its glucuronidation in the kidneys []. Similarly, aspirin co-administration increases this compound's AUC, Cmax, and half-life, potentially by inhibiting its metabolism [].

Q10: What are the primary applications of this compound?

A11: this compound is primarily used for its anti-inflammatory and analgesic properties in various conditions. These include:* Ophthalmic applications: Postoperative inflammation following cataract surgery [, , , ], treatment of dry eye disease [, , , ], allergic conjunctivitis [, ], vernal keratoconjunctivitis [], and other inflammatory eye conditions [, ].* Musculoskeletal disorders: Management of osteoarthritis and rheumatoid arthritis [, ].

Q11: How does this compound affect inflammatory markers in dry eye disease?

A12: this compound demonstrates efficacy in reducing inflammatory markers like CXC chemokine receptor 3 (CXCR3) and CC chemokine receptor 5 (CCR5) on Th1 cells in dry eye patients [].

Q12: Does this compound impact pain perception during cataract surgery?

A13: Studies show that preoperative administration of this compound eye drops effectively reduces pain during second-eye cataract surgery, particularly when performed within a 1-6 week interval after the first eye [].

Q13: What is the role of monocyte chemoattractant protein 1 (MCP-1) in this compound's pain-relieving effects?

A14: Research suggests that this compound's pain-relieving effect might be associated with a reduction in MCP-1 levels in the aqueous humor, particularly during second-eye cataract surgeries performed shortly after the first [].

Q14: Does this compound affect vascular endothelial growth factor (VEGF) and cyclooxygenase-2 (COX-2) expression in pterygium?

A15: Topical this compound has been shown to reduce VEGF and COX-2 expression in pterygium tissues, suggesting a potential therapeutic benefit in preventing postoperative recurrence [].

Q15: What are the common routes of this compound administration?

A16: this compound is available in oral and topical formulations [, , ]. Oral administration includes capsules and potentially controlled-release formulations [, ]. Topical formulations encompass eye drops and gels [, , ].

Q16: Are there strategies to enhance this compound's bioavailability and delivery?

A17: Several strategies have been explored to improve this compound delivery:* Transdermal delivery: Gels containing penetration enhancers like octanoic acid have demonstrated enhanced bioavailability and sustained blood concentrations compared to oral administration [, ].* Controlled-release formulations: Combining pulsatile release granules with different lag times offers a promising approach for achieving controlled this compound release [].* Nanostructured lipid carriers (NLCs): this compound-loaded NLCs have shown potential for topical delivery, exhibiting high permeation and retention in various mucosal tissues, including ocular tissues [].

Q17: How does this compound's binding affinity to human serum albumin (HSA) compare to its metabolites?

A18: this compound exhibits a significantly higher binding affinity to HSA compared to its metabolites, this compound glucuronide and this compound methylester [].

Q18: What are the known adverse effects associated with this compound?

A19: While generally well-tolerated, this compound has been associated with adverse effects such as:* Gastrointestinal issues: Like other NSAIDs, this compound can cause gastrointestinal disturbances [], although it appears to be less ulcerogenic than Indomethacin [].* Hypersensitivity reactions: Rare cases of this compound-induced lung injury manifesting as acute eosinophilic pneumonia have been reported [].* Hemolytic uremic syndrome: Isolated cases of this compound-induced hemolytic uremic syndrome, a severe blood disorder, have been reported [].* Ocular toxicity: High concentrations of this compound eye solutions can exhibit toxicity to human corneal epithelial cells in vitro, although it appears less toxic than diclofenac and fluorometholone [].

Q19: Are there specific safety concerns regarding this compound use in elderly patients?

A20: The altered pharmacokinetics of this compound in elderly individuals, particularly the longer elimination half-life and lower clearance [], necessitate careful dose adjustments and monitoring to minimize the risk of adverse effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.